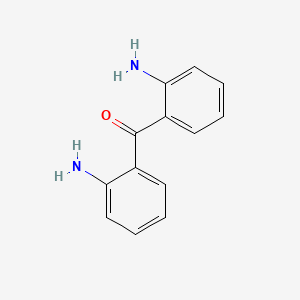

2,2'-Diaminobenzophenone

Description

BenchChem offers high-quality 2,2'-Diaminobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Diaminobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZYWGNEACOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209400 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-10-0 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physico-Chemical Properties of 2,2'-Diaminobenzophenone

Introduction

2,2'-Diaminobenzophenone (2,2'-DABP) is an aromatic ketone containing two primary amine functional groups. This unique structural arrangement imparts a range of chemical and physical properties that make it a valuable building block in various fields of chemical synthesis. It serves as a critical precursor in the production of high-performance polymers, pharmaceuticals, and dyes. Understanding the fundamental physico-chemical properties of 2,2'-DABP is paramount for researchers and drug development professionals to effectively utilize this compound in their respective applications, from predicting its behavior in reaction mixtures to designing novel molecular structures with desired functionalities. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous bioactive molecules.[1] This guide provides a comprehensive overview of the core physico-chemical characteristics of 2,2'-DABP, supported by experimental protocols and data to facilitate its application in a research and development setting.

Molecular Structure and Properties

The molecular structure of 2,2'-DABP consists of a central carbonyl group connecting two phenyl rings, each substituted with an amino group at the ortho position. This configuration allows for intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen, which significantly influences its conformation and reactivity.

Key Structural Identifiers:

A summary of the primary physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | [2][3][4][5] |

| Molecular Weight | 212.25 g/mol | [2][3][4][5] |

| Melting Point | 243-247 °C (lit.) | [6] |

| Appearance | Solid | |

| Assay | 97% |

Spectroscopic Profile

A thorough understanding of the spectroscopic signature of 2,2'-DABP is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,2'-DABP displays characteristic signals for the aromatic protons on the two phenyl rings and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-donating amine groups and the electron-withdrawing carbonyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include the carbonyl carbon, which appears at a characteristic downfield shift, and the aromatic carbons, whose chemical shifts are affected by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-DABP is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amine groups.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group.

-

C-N stretching: Found in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,2'-DABP in solution exhibits absorption bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule. The position and intensity of these bands are sensitive to the solvent environment and can provide insights into the electronic structure of the compound.

Solubility and Thermal Stability

Solubility Profile

The solubility of 2,2'-DABP is a critical parameter for its application in solution-phase reactions and formulations. Due to the presence of two polar amine groups and a relatively nonpolar aromatic backbone, its solubility varies across different solvents. It is generally soluble in polar organic solvents and sparingly soluble in nonpolar solvents and water.

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Water | Sparingly Soluble |

Thermal Stability

Thermal stability is a crucial property, especially for applications involving high temperatures, such as polymer synthesis. The thermal decomposition of a compound can be investigated using techniques like thermogravimetric analysis (TGA). The stability of active pharmaceutical ingredients to elevated temperatures is an important factor in determining their shelf life and appropriate storage conditions.[7][8] The rigid aromatic structure of diaminobenzonitriles contributes to the high thermal stability of polymers derived from them.[9]

Chemical Reactivity and Applications

The chemical reactivity of 2,2'-DABP is primarily dictated by the presence of the two primary amine groups and the central carbonyl group.

-

Reactions of the Amine Groups: The amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions are fundamental to the synthesis of a wide range of derivatives.

-

Reactions of the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions, although its reactivity is somewhat diminished due to the electron-donating effect of the amine groups.

Applications in Drug Discovery and Materials Science:

The unique structural features of 2,2'-DABP make it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activity.[5] The benzophenone scaffold is present in many molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1]

-

Polymer Chemistry: 2,2'-DABP is used as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides.[5] These polymers often exhibit excellent thermal stability and mechanical properties.

-

Dye and Pigment Industry: The chromophoric benzophenone core and the reactive amine groups allow for its use in the synthesis of various dyes and pigments.[5]

Experimental Protocols

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of a solid sample of 2,2'-Diaminobenzophenone.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,2'-DABP is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of 2,2'-Diaminobenzophenone in a specified solvent.

Methodology:

-

Solution Preparation: A dilute solution of 2,2'-DABP of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The spectrophotometer is first blanked with the pure solvent. The cuvette containing the sample solution is then placed in the sample beam path.

-

Data Acquisition: The absorbance is scanned over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.

Visualization of Key Relationships

Workflow for Characterization

The following diagram illustrates a typical workflow for the physico-chemical characterization of a new batch of 2,2'-Diaminobenzophenone.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-ジアミノベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,2'-Diaminobenzophenone: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Diaminobenzophenone, a key chemical intermediate, holds significant importance in the synthesis of a wide array of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. This technical guide provides a comprehensive overview of 2,2'-Diaminobenzophenone, detailing its chemical and physical properties, established synthesis methodologies, and critical applications, particularly within the realm of drug discovery and development. This document serves as a vital resource for researchers and professionals, offering in-depth insights into the strategic utilization of this versatile molecule.

Core Properties of 2,2'-Diaminobenzophenone

2,2'-Diaminobenzophenone, also known as bis(2-aminophenyl)methanone, is an organic compound characterized by a central ketone group flanked by two aminophenyl substituents. This unique structural arrangement imparts a high degree of reactivity and makes it a valuable precursor in various organic syntheses.

| Property | Value | Source |

| CAS Number | 606-10-0 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [2] |

| IUPAC Name | bis(2-aminophenyl)methanone |

Synthesis of 2,2'-Diaminobenzophenone: A Strategic Overview

The synthesis of 2,2'-diaminobenzophenone can be approached through several strategic pathways, primarily leveraging foundational reactions in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Friedel-Crafts Acylation Approach

A common and versatile method for the synthesis of aminobenzophenones involves the Friedel-Crafts acylation.[2][3] This typically requires the protection of the amino group of a starting aniline derivative before acylation, followed by a deprotection step.

A conceptual workflow for a Friedel-Crafts-based synthesis is outlined below:

Figure 1: Conceptual workflow of a Friedel-Crafts acylation approach for 2-aminobenzophenone synthesis.

A convenient three-step procedure for the synthesis of substituted 2-aminobenzophenones from substituted anilines has been developed. This involves the initial protection of anilines as acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum to form 2-acetamidobenzophenone, and finally, the removal of the acetyl group to yield the desired product.[4]

Synthesis from Anthranilic Acid Derivatives

Another prominent route to 2-aminobenzophenones involves the use of anthranilic acid as a starting material.[2][5] This method also necessitates the protection of the amino group, often with p-toluenesulfonyl chloride, before converting the carboxylic acid to an acid chloride and subsequent Friedel-Crafts reaction.[2] A significant drawback of this method is the harsh acidic conditions required for the removal of the tosyl protecting group.[2]

A patented process describes the synthesis of 2-aminobenzophenones by reacting an N-alkoxy-N-alkyl anthranilic acid amide with a halobenzene in the presence of an alkyllithium reagent.[6]

Applications in Drug Discovery and Development

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7] 2-Aminobenzophenone and its derivatives are particularly valuable as precursors for the synthesis of various heterocyclic systems.[2][8]

Synthesis of Heterocyclic Scaffolds

The presence of both an amino group and a carbonyl group in the ortho position allows for versatile cyclization reactions, making 2-aminobenzophenones key building blocks for privileged scaffolds in medicinal chemistry.[6] These include:

-

Benzodiazepines: These are a class of psychoactive drugs, and 2-aminobenzophenones are crucial intermediates in their synthesis.[3][8] For example, 2-amino-2',5-dichlorobenzophenone is a key precursor for the synthesis of lorazepam, a drug used to treat anxiety.[9]

-

Quinazolines and Acridones: These heterocyclic compounds, synthesized from 2-aminobenzophenones, have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6]

The diagram below illustrates the central role of 2,2'-diaminobenzophenone as a precursor to diverse heterocyclic systems.

Figure 2: 2,2'-Diaminobenzophenone as a central precursor for various heterocyclic systems.

Role as a Versatile Building Block

The reactivity of the amino and carbonyl groups in 2,2'-diaminobenzophenone allows for its use as a versatile building block in the development of novel pharmaceutical ingredients. Its unique structure enables the efficient synthesis of a diverse range of compounds with significant therapeutic potential.[6]

Safety and Handling

General Hazards:

-

Skin and Eye Irritation: Many aminobenzophenone derivatives are classified as skin and eye irritants.[10][11]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[10]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[13]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][14]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[11][14]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[14]

In all cases of exposure, seek medical attention if symptoms persist.[14]

Spectral Data Analysis

While a dedicated public database of spectral data for 2,2'-diaminobenzophenone is limited, analysis of related compounds provides expected spectral characteristics.

-

¹H and ¹³C NMR: The NMR spectra of aminobenzophenones are complex due to the aromatic protons. The chemical shifts and coupling constants of the aromatic protons can provide valuable information about the substitution pattern.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,2'-diaminobenzophenone is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups and the C=O stretching of the ketone group.[1][17]

-

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, benzophenones typically show an intense molecular ion peak, with fragmentation patterns resulting from cleavage on either side of the carbonyl group.[18][19]

Conclusion

2,2'-Diaminobenzophenone stands as a cornerstone intermediate in the synthesis of medicinally important heterocyclic compounds. Its unique chemical structure provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and drug development professionals aiming to leverage its full potential in the creation of novel therapeutics. This guide provides a foundational knowledge base to facilitate further exploration and innovation in this critical area of medicinal chemistry.

References

- Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(3), 89-98.

- MedchemExpress. (2025, August 18). Safety Data Sheet.

- Ullmann, F., & Bleier, P. (1902). Ueber eine neue Bildungsweise von Phenyl-anthranilsäure und Acridon. Berichte der deutschen chemischen Gesellschaft, 35(4), 4273–4281. (As cited in Organic Syntheses Procedure)

- ScienceOpen. (n.d.). Supporting Information.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- G. I. Georg, et al. (1992). Synthesis of 2-aminobenzophenones. U.S.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164694, Methanone, bis(2-aminophenyl)-.

- T. Ooi, et al. (2001). Process for producing 2-aminobenzophenone compound. U.S.

- ChemicalBook. (n.d.). 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Ma, D., et al. (2003). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Tetrahedron Letters, 44(23), 4429-4431.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- M. A. Stańczak, et al. (2021). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

- Wikipedia. (n.d.). Ullmann condensation.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Cayman Chemical. (2025, November 9). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76080, 2-Aminobenzophenone.

- Fisher Scientific. (2011, February 10). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-Aminobenzophenone(2835-77-0) IR Spectrum.

- S. S. Sonawane, et al. (2015).

- National Institute of Standards and Technology. (n.d.). 2,5-Diaminobenzophenone. In NIST Chemistry WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 2-Amino-2',5-dichlorobenzophenone: A Key Intermediate for Pharmaceutical Synthesis and Specialty Chemicals.

- D. A. Cella, et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. The Journal of Organic Chemistry, 84(17), 11413-11423.

- T. Suzuki, et al. (1983). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.

- National Institute of Standards and Technology. (n.d.). 2-Aminobenzophenone. In NIST Chemistry WebBook.

- S. A. Khanum, et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 6(10), 8345-8362.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135520, 3,4-Diaminobenzophenone.

- J. P. Wolfe, et al. (2011). Recent synthetic developments and applications of the Ullmann reaction. A review. Current Organic Chemistry, 15(18), 3164-3193.

- S. D. Samant, et al. (2004). Synthesis of Dye from Anthranilic Acid and Its Utility. Asian Journal of Chemistry, 16(3-4), 1547-1550.

- Enamine. (n.d.). Safety Data Sheet.

- SpectraBase. (n.d.). 2-Aminobenzophenone.

- Sigma-Aldrich. (n.d.). 4,4'-Diaminobenzophenone 97%.

- Sigma-Aldrich. (n.d.). 3,4-Diaminobenzophenone 97%.

- The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.

- National Institute of Standards and Technology. (n.d.). 4,4'-Diaminobenzophenone. In NIST Chemistry WebBook.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (n.d.). a 1H-NMR and b 13C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3).

- Wikipedia. (n.d.). C13H12N2O.

Sources

- 1. 2-Aminobenzophenone [webbook.nist.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 2-Aminobenzophenone(2835-77-0) IR Spectrum [m.chemicalbook.com]

- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Aminobenzophenone [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 2,2'-Diaminobenzophenone Derivatives

Introduction: The Structural and Functional Significance of 2,2'-Diaminobenzophenones

2,2'-Diaminobenzophenone and its derivatives represent a class of organic compounds with significant utility in medicinal and materials chemistry. Structurally, they feature a benzophenone core flanked by two amino groups at the ortho positions of the phenyl rings. This arrangement imparts a unique combination of conformational flexibility and electronic properties, making them valuable precursors for the synthesis of a wide array of heterocyclic systems, including benzodiazepines, acridones, and other pharmacologically active scaffolds. Furthermore, the inherent spectroscopic characteristics of the 2,2'-diaminobenzophenone core, which can be finely tuned through synthetic modification, have led to their exploration as chemosensors and photofunctional materials.

This technical guide provides a comprehensive exploration of the core spectroscopic properties of 2,2'-Diaminobenzophenone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of spectroscopic data but also an in-depth explanation of the underlying principles and experimental considerations. By understanding the interplay between molecular structure and spectroscopic response, researchers can better leverage these compounds in their respective fields.

Chapter 1: Foundational Spectroscopic Principles

The spectroscopic characterization of 2,2'-diaminobenzophenone derivatives relies on a suite of analytical techniques that probe the interaction of these molecules with electromagnetic radiation. A fundamental understanding of these techniques is paramount for accurate data interpretation and structural elucidation.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For 2,2'-diaminobenzophenone derivatives, the absorption spectra are primarily governed by π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic nature of substituents on the benzophenone core and the polarity of the solvent.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground electronic state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum. Key parameters in fluorescence spectroscopy include the emission maximum (λem), the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state. These properties are profoundly influenced by the molecular structure, solvent environment, and the presence of quenching agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. For 2,2'-diaminobenzophenone derivatives, ¹H and ¹³C NMR are the most commonly employed techniques.

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) of the aromatic and amine protons are particularly informative.

-

¹³C NMR: Provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a key diagnostic signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present in a molecule. For 2,2'-diaminobenzophenone derivatives, characteristic vibrational bands include the N-H stretching of the amino groups, the C=O stretching of the carbonyl group, and various C-C and C-H vibrations of the aromatic rings.

Chapter 2: Structure-Spectroscopic Property Relationships

The spectroscopic properties of 2,2'-diaminobenzophenone derivatives can be rationally tuned by modifying their chemical structure. Understanding these relationships is crucial for the design of molecules with desired photophysical or analytical characteristics.

The Influence of Substituents

The electronic nature of substituents appended to the aromatic rings of the 2,2'-diaminobenzophenone core has a profound impact on its spectroscopic properties.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra due to a decrease in the HOMO-LUMO energy gap.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic system. This can also lead to a bathochromic shift, particularly when intramolecular charge transfer (ICT) from the amino groups to the electron-withdrawing group is possible. Such ICT character often results in significant solvatochromism.[1]

The position of the substituent also plays a critical role. For instance, a substituent in the para-position to an amino group will have a more pronounced electronic effect on the π-system compared to a meta-substituent.

Caption: Influence of substituents on the electronic properties and spectroscopic shifts of 2,2'-diaminobenzophenone derivatives.

Solvatochromism: The Role of the Solvent Environment

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[2] This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer character. 2,2'-Diaminobenzophenone derivatives, especially those bearing strong electron-donating and electron-withdrawing groups, can display significant solvatochromism.

In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent. This leads to a larger bathochromic shift in the fluorescence emission spectrum compared to the absorption spectrum.[3] The study of solvatochromism can provide valuable insights into the electronic structure of the excited state.

Chapter 3: Experimental Protocols and Data Interpretation

This chapter provides detailed, step-by-step methodologies for the spectroscopic analysis of 2,2'-diaminobenzophenone derivatives, along with guidance on data interpretation.

UV-Visible Spectroscopy

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the 2,2'-diaminobenzophenone derivative (typically 1-5 mg) and dissolve it in a known volume of spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a volumetric flask to prepare a stock solution. Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation:

The UV-Vis spectrum of a typical 2,2'-diaminobenzophenone derivative will show strong absorptions in the UV region. For example, 2-amino-5-nitrobenzophenone exhibits absorption maxima at approximately 236 nm and 359 nm.[4] The presence of two amino groups in the 2,2'-positions generally leads to complex absorption profiles. Substituents will modulate these absorption bands as described in Chapter 2.

Table 1: Representative UV-Vis Absorption Data for Aminobenzophenone Derivatives

| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |

| 2-Aminobenzophenone | - | - | - | [5] |

| 2-Amino-5-nitrobenzophenone | 5-NO₂ | - | 236, 359 | [4] |

| 4,4'-Diaminobenzophenone | 4,4'-(NH₂)₂ | Dichloromethane | 302 | [6] |

Fluorescence Spectroscopy

Experimental Protocol for Quantum Yield Determination (Relative Method):

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[7]

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common standards.

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of all solutions.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength for both the sample and the standard.

-

-

Data Analysis: The fluorescence quantum yield (Φf) is calculated using the following equation:

Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²)

where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Caption: Workflow for the determination of relative fluorescence quantum yield.

Data Interpretation:

Many 2,2'-diaminobenzophenone derivatives are expected to be fluorescent, with their emission properties being highly dependent on their substitution pattern and solvent environment. For example, derivatives with extended π-conjugation or those that facilitate intramolecular charge transfer are likely to exhibit fluorescence in the visible region. The fluorescence quantum yield can vary significantly, from nearly non-emissive to highly fluorescent.[8][9]

NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2,2'-diaminobenzophenone derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12] Ensure the sample is fully dissolved to avoid poor spectral resolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.[13]

-

Data Interpretation:

-

¹H NMR: The aromatic region (typically 6.0-8.0 ppm) will show a complex pattern of signals corresponding to the protons on the two phenyl rings. The chemical shifts and coupling patterns can be used to determine the substitution pattern. The amine protons (-NH₂) will typically appear as a broad singlet, and their chemical shift can be solvent and concentration-dependent.

-

¹³C NMR: The carbon spectrum will show signals for all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is a key diagnostic peak, typically appearing far downfield (around 190-200 ppm). The chemical shifts of the aromatic carbons will be influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Diaminobenzophenone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C (Aromatic, C-NH₂) | ~150 |

| C (Aromatic, other) | 115-140 |

IR Spectroscopy

Experimental Protocol:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution Samples: Dissolve the sample in a suitable solvent (that has minimal IR absorption in the regions of interest) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum provides a wealth of information about the functional groups present.

-

N-H Stretching: The amino groups will give rise to one or two bands in the region of 3500-3300 cm⁻¹. The presence of two bands is characteristic of a primary amine.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=O Stretching: The carbonyl group will show a strong absorption band in the range of 1680-1630 cm⁻¹. The exact position is influenced by conjugation and intramolecular hydrogen bonding with the ortho-amino groups.

-

C=C Stretching (Aromatic): Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the amino groups is typically observed around 1650-1580 cm⁻¹.

The IR spectrum of 2-aminobenzophenone from the NIST database serves as a useful reference.[5]

Conclusion

The spectroscopic properties of 2,2'-diaminobenzophenone derivatives are rich and varied, offering a powerful toolkit for their characterization and for the development of new functional materials. This guide has provided a foundational understanding of the key spectroscopic techniques—UV-Vis, fluorescence, NMR, and IR—as they apply to this important class of compounds. While a comprehensive, publicly available dataset of spectroscopic data for a wide range of 2,2'-diaminobenzophenone derivatives is currently limited, the principles and experimental protocols outlined herein provide a robust framework for researchers to generate and interpret their own data. By carefully considering the effects of substitution and the solvent environment, scientists can harness the unique spectroscopic properties of these molecules for applications ranging from medicinal chemistry to materials science.

References

-

Jobin Yvon Ltd. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

National Institute of Standards and Technology. 2-Aminobenzophenone. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate. [Link]

-

Fischer, E.; Malkin, S.; Shinitzky, M. UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. Berichte der Bunsengesellschaft für physikalische Chemie. 1996 , 100(9), 1439-1445. [Link]

-

International Journal of Creative Research Thoughts. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

Journal of Photochemistry and Photobiology A: Chemistry. 2004 , 162(2-3), 375-384. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

-

ResearchGate. Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. [Link]

-

dos Santos, M. H.; et al. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. 2008 , 46(3), 278-282. [Link]

-

Pinto, S. M. A.; et al. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules. 2021 , 26(11), 3192. [Link]

-

Elenewski, J. E.; Hackett, J. C. Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics. 2013 , 138(22), 224308. [Link]

-

Shi, Z.; et al. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. 2021 , 26(16), 4968. [Link]

-

Decock, M.; et al. Full Characterisation of Heroin Samples Using Infrared Spectroscopy and Multivariate Calibration. Molecules. 2024 , 29(5), 1116. [Link]

-

Grabarz, A. M.; et al. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry. 2023 , 47(22), 10593-10603. [Link]

-

Wang, Y.; et al. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Coatings. 2022 , 12(12), 1824. [Link]

-

Khan, I.; et al. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Scientific Reports. 2022 , 12(1), 1-17. [Link]

-

Stoyanov, S.; et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2021 , 2021(4), M1281. [Link]

-

Suzuki, K.; et al. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics. 2009 , 11(42), 9850-9860. [Link]

-

ResearchGate. Synthesis and Photophysical Characterization of 2′-Aminochalcones. [Link]

-

Gîrţu, M. A.; et al. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Materials. 2023 , 16(6), 2217. [Link]

-

Deperasińska, I.; et al. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports. 2020 , 10(1), 1-12. [Link]

-

Gackowska, A.; et al. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers in Chemistry. 2024 , 12, 1345678. [Link]

-

Wang, Y.; et al. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Coatings. 2022 , 12(12), 1824. [Link]

-

Evident. Solvent Effects on Fluorescence Emission. [Link]

-

Resch-Genger, U.; et al. Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence; Springer: Berlin, Heidelberg, 2008; pp 1-38. [Link]

-

ResearchGate. Synthesis and Infrared Spectroscopic Investigation of Hydrogen-Bonded Complexes between 1,8-Bis(Dimethylamino)Naphthalene and 2,6-Dihydroxynaphthalene in 2:1 and 1:2 Ratios in the Crystalline forms and in Acetonitrile. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Airinei, A.; et al. Spectroscopic investigation of some aromatic azides. Revue Roumaine de Chimie. 2007 , 52(4-5), 443-448. [Link]

-

Breitmaier, E. Basic 1H- and 13C-NMR Spectroscopy; Wiley-VCH: Weinheim, 2002. [Link]

-

RSIS International. A Comprehensive Spectroscopic and Computational Analysis of 2-Hydroxy-3,4-dimethoxybenzaldehyde. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

- 1. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Aminobenzophenone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]

- 8. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2,2'-Diaminobenzophenone for Researchers and Drug Development Professionals

Introduction: The Enigma of 2,2'-Diaminobenzophenone

2,2'-Diaminobenzophenone is a unique bifunctional molecule featuring a central ketone linker and two ortho-amino substituted phenyl rings. This distinct substitution pattern imparts specific steric and electronic properties, making it a valuable building block in polymer science, particularly in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs) and polyimides, as well as a potential intermediate in the development of novel pharmaceutical agents and dyes. The two primary amino groups offer reactive sites for a variety of chemical transformations, while the benzophenone core contributes to thermal stability and specific photophysical behaviors.

Despite its potential, a comprehensive, publicly available dataset on the fundamental physicochemical properties of 2,2'-Diaminobenzophenone, specifically its solubility in common organic solvents and its stability under various stress conditions, is notably scarce. This guide is designed to address this critical knowledge gap. As a Senior Application Scientist, my objective is not merely to collate existing data, but to provide a robust, field-proven framework for researchers to systematically determine these essential parameters. This document will empower scientists to confidently handle, formulate, and react with 2,2'-Diaminobenzophenone by equipping them with the necessary protocols and the causal logic behind each experimental choice.

This guide is structured to be a self-validating system, ensuring that the methodologies described herein are both scientifically sound and practically applicable in a modern research and development laboratory.

Physicochemical & Structural Information

Before delving into experimental protocols, it is crucial to understand the basic properties of the molecule, which can inform solvent selection and analytical method development.

-

IUPAC Name: Bis(2-aminophenyl)methanone

-

Molecular Formula: C₁₃H₁₂N₂O

-

Molecular Weight: 212.25 g/mol

-

Appearance: Typically a yellow to brown crystalline powder.

-

Structure:

(Note: The presence of two amino groups ortho to the carbonyl bridge creates significant steric hindrance and potential for intramolecular hydrogen bonding, which is expected to influence its solubility and reactivity.)

A Practical Guide to Solubility Assessment

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to the feasibility of purification and formulation. The "like dissolves like" principle is a useful starting point; given the presence of two polar amino groups and a relatively nonpolar aromatic backbone, 2,2'-Diaminobenzophenone is expected to exhibit nuanced solubility.

Causality in Solvent Selection

A tiered approach to solvent screening is recommended:

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Their high polarity and ability to accept hydrogen bonds should facilitate the dissolution of 2,2'-Diaminobenzophenone.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors. Solubility in these solvents will depend on the energetic balance between solvating the amino groups and disrupting the crystal lattice.

-

Less Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane should be tested to understand the compound's behavior in moderately polar environments, which are common in organic synthesis and chromatography.

-

Nonpolar Solvents: Solvents such as toluene and hexane are expected to be poor solvents but should be included for a comprehensive profile.

Experimental Protocol: The Shake-Flask Method for Isothermal Solubility

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a self-validating system because it ensures that the solvent is saturated with the solute, and that equilibrium has been reached.

Objective: To determine the equilibrium solubility of 2,2'-Diaminobenzophenone in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

2,2'-Diaminobenzophenone (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of 2,2'-Diaminobenzophenone to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid should be clearly visible to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to 25 °C.

-

Agitate the suspension for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can confirm the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method (see Section 5 for method development guidance).

-

Determine the concentration of 2,2'-Diaminobenzophenone in the diluted sample against a calibration curve prepared from a stock solution of known concentration.

-

-

Calculation:

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| DMSO | Polar Aprotic | 25 | [Experimental Value] | e.g., Forms a clear, yellow solution |

| DMF | Polar Aprotic | 25 | [Experimental Value] | |

| Methanol | Polar Protic | 25 | [Experimental Value] | |

| Ethanol | Polar Protic | 25 | [Experimental Value] | |

| Acetone | Ketone | 25 | [Experimental Value] | |

| Ethyl Acetate | Ester | 25 | [Experimental Value] | |

| Dichloromethane | Chlorinated | 25 | [Experimental Value] | |

| Toluene | Aromatic | 25 | [Experimental Value] | e.g., Sparingly soluble |

Visualization: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of 2,2'-Diaminobenzophenone.

Stability Profiling via Forced Degradation

Understanding the stability of 2,2'-Diaminobenzophenone is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation. Forced degradation (or stress testing) is an essential tool to probe the intrinsic stability of a molecule by subjecting it to harsh conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and products of 2,2'-Diaminobenzophenone under various stress conditions.

General Procedure:

-

Prepare a stock solution of 2,2'-Diaminobenzophenone in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a clear vial. Store a control sample (stock solution in solvent) protected from light at a refrigerated temperature.

-

After the specified time, neutralize the sample if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.

Stress Conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C for 24 hours.

-

Causality: The ketone linkage may be stable, but the amino groups could be protonated. Degradation, if any, might be slow.

-

Neutralization: Add an equimolar amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C for 8 hours.

-

Causality: The primary amine groups are susceptible to oxidation, which can be accelerated under basic conditions, especially in the presence of air.

-

Neutralization: Add an equimolar amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Causality: The amino groups are primary targets for oxidation, potentially forming nitroso, nitro, or hydroxylamine derivatives, or leading to polymerization.

-

-

Thermal Degradation:

-

Condition: Store the solid compound at 80 °C for 48 hours. Separately, heat a solution of the compound in a high-boiling point solvent (e.g., DMSO) at 80 °C.

-

Causality: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photolytic Degradation:

-

Condition: Expose a solution of the compound (e.g., in 1:1 acetonitrile:water) to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

Causality: The benzophenone core is a known chromophore and photosensitizer. UV exposure could lead to radical reactions, cyclization, or other complex degradative pathways.

-

Visualization: Potential Degradation Pathways

The primary liabilities of the 2,2'-Diaminobenzophenone structure are the amino groups and the aromatic rings.

Caption: Potential degradation pathways for 2,2'-Diaminobenzophenone under stress conditions.

The Cornerstone: Stability-Indicating Analytical Method

A robust analytical method is essential for both solubility and stability studies. An HPLC method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.

Protocol: HPLC Method Development

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

-

Mobile Phase:

-

Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid helps to protonate the amino groups, leading to sharper peaks.

-

Organic (B): Acetonitrile or Methanol.

-

-

Detection: A photodiode array (PDA) or diode array detector (DAD) is highly recommended. It allows for the determination of the optimal detection wavelength (likely in the UV range of 254-350 nm for the benzophenone chromophore) and can assess peak purity.

-

Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the forced degradation samples.

-

Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

Validation: The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.

Conclusion: From Ambiguity to Application

While comprehensive public data on the solubility and stability of 2,2'-Diaminobenzophenone is limited, this guide provides the necessary intellectual and practical framework for any researcher to confidently characterize this important molecule. By following the detailed protocols for solubility determination via the shake-flask method and stability profiling through forced degradation, scientists can generate the reliable data required for successful research, development, and formulation. The emphasis on causality and self-validating systems ensures that the results obtained are not just numbers, but actionable insights into the behavior of 2,2'-Diaminobenzophenone in various chemical environments.

References

[Note: As specific literature on the solubility and stability of 2,2'-Diaminobenzophenone is scarce, this reference list includes sources for the methodologies and related compounds discussed.]

-

ICH Harmonised Tripartite Guideline Q1B. (1996). Photostability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1). (2005). Validation of Analytical Procedures: Text and Methodology. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Hoinowski, A., & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

- Thermo Fisher Scientific.Safety Data Sheet for 2-Aminobenzophenone.

- Sigma-Aldrich.Safety Data Sheet for 4,4'-Diaminobenzophenone. (Provides properties for an isomeric compound).

An In-depth Technical Guide to the Photophysical Properties of Benzophenone-Based Compounds

This technical guide provides a comprehensive exploration of the core photophysical properties of benzophenone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the interaction of these compounds with light, the experimental methodologies for their characterization, and their applications across various scientific domains.

Part 1: The Unique Photophysical Landscape of Benzophenone

Benzophenone stands as a cornerstone in the field of photochemistry, primarily due to its highly efficient population of a long-lived triplet excited state.[1][2] This characteristic underpins its widespread use as a photosensitizer, a photoinitiator in polymer chemistry, and a versatile building block in medicinal chemistry and materials science.[3][4] Understanding the intricacies of its photophysical behavior is paramount for harnessing its full potential.

Electronic Architecture and Transitions

The photophysical journey of benzophenone begins with the absorption of ultraviolet (UV) light, which promotes the molecule from its ground electronic state (S₀) to a higher energy singlet excited state (S₁ or S₂). The UV-visible absorption spectrum of benzophenone is characterized by two main absorption bands: a weak, longer-wavelength band corresponding to the n → π* transition and a more intense, shorter-wavelength band associated with the π → π* transition.[5][6] The n → π* transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital. The peak absorption for this transition typically occurs around 330-350 nm, while the stronger π → π* transition has a maximum absorption at approximately 254-260 nm.[7][8]

The interplay between these excited states is best visualized through a Jablonski diagram, which illustrates the various photophysical and photochemical pathways available to an excited molecule.

Caption: Jablonski diagram for benzophenone illustrating key photophysical processes.

The Hallmark of Benzophenone: Efficient Intersystem Crossing

The most defining photophysical characteristic of benzophenone is its remarkably efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[1][2] The quantum yield for this process (Φ_ISC) is nearly unity, meaning that almost every molecule that reaches the S₁ state is converted to the T₁ state.[1][9] This high efficiency is a consequence of the small energy gap between the S₁(n,π) and T₁(n,π) states and the presence of spin-orbit coupling, which facilitates the formally forbidden transition between states of different spin multiplicity. The ISC in benzophenone is an extremely rapid process, occurring on the picosecond timescale.[9]

Luminescence Properties: Faint Fluorescence and Prominent Phosphorescence

Due to the rapid and efficient ISC, the fluorescence from the S₁ state of benzophenone is very weak.[10] Instead, the dominant emission is phosphorescence, which is the radiative decay from the T₁ state back to the S₀ ground state.[11][12] This emission is characterized by a longer wavelength and a much longer lifetime compared to fluorescence, often in the microsecond to millisecond range, especially at low temperatures in rigid matrices.[12][13] The phosphorescence spectrum of benzophenone typically exhibits a well-defined vibrational structure.[13] In some instances, particularly in degassed solutions at elevated temperatures, delayed fluorescence can be observed, arising from the thermal repopulation of the S₁ state from the T₁ state.[14][15]

The Triplet State: A Reactive Intermediate

The T₁ state of benzophenone is a diradical, with two unpaired electrons having parallel spins.[16] This triplet state is highly reactive and can engage in a variety of photochemical reactions, most notably hydrogen abstraction from suitable donor molecules.[17][18] This reactivity is the basis for its use as a photoinitiator and in photosensitization reactions. The energy of the T₁ state is approximately 290 kJ/mol, which is sufficient to transfer energy to other molecules, including molecular oxygen to generate singlet oxygen, a reactive oxygen species.[1]

Part 2: Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of benzophenone-based compounds necessitates a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Spectroscopic Techniques

Protocol:

-

Sample Preparation: Prepare solutions of the benzophenone compound in the desired solvent (e.g., cyclohexane, ethanol, acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the λ_max for the n → π* and π → π* transitions. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the position and intensity of the absorption bands (solvatochromism).[5][19][20] Quartz cuvettes are used because they are transparent in the UV region. Maintaining an absorbance within the optimal range ensures the linearity of the Beer-Lambert law and maximizes the signal-to-noise ratio.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent. For phosphorescence measurements, degassing the solution by several freeze-pump-thaw cycles is often necessary to remove quenching by molecular oxygen. Measurements are frequently performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay and enhance phosphorescence.[12][21]

-

Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector.

-

Measurement:

-

Emission Spectrum: Excite the sample at a wavelength where it absorbs (e.g., the λ_max of the n → π* transition) and scan the emission monochromator to record the luminescence spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum fluorescence and phosphorescence. The quantum yield can be determined relative to a standard with a known quantum yield.

Sources

- 1. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. edinst.com [edinst.com]

- 17. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 18. Reactions of benzophenone in its triplet state with aliphatic substrates: hydrogen isotope exchange, formation of organochromium(III) species, and related reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2,2'-Diaminobenzophenone in Heterocyclic Synthesis

Introduction: The Strategic Importance of 2,2'-Diaminobenzophenone

In the landscape of synthetic organic chemistry and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and practicality of a synthetic route. 2,2'-Diaminobenzophenone, a seemingly simple diaryl ketone, stands out as a precursor of exceptional value due to the strategic placement of its functional groups. The presence of two nucleophilic amino groups ortho to a central carbonyl moiety provides a unique and powerful platform for the construction of a diverse array of complex heterocyclic systems. These resulting scaffolds, including acridones, quinazolines, and benzodiazepines, are of profound interest to researchers, scientists, and drug development professionals as they form the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 2,2'-diaminobenzophenone, offering not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations.

Acridone Synthesis: Forging the Tricyclic Core

Acridone and its derivatives are a class of tricyclic heterocyclic compounds that have garnered significant attention due to their wide-ranging biological activities, including anticancer, antiviral, and antiparasitic properties. The planar nature of the acridone scaffold allows it to intercalate with DNA, making it a privileged structure in drug design. 2,2'-Diaminobenzophenone serves as a direct and efficient precursor for the synthesis of the acridone backbone.

Methodology 1: Direct Acid-Catalyzed Intramolecular Cyclization

A straightforward and high-yielding method for the synthesis of 9-acridone from 2,2'-diaminobenzophenone involves an intramolecular cyclization reaction catalyzed by a strong acid, typically 100% phosphoric acid.[4][5]

Causality of Experimental Choice: The use of 100% phosphoric acid is crucial as it acts as both a protic acid catalyst and a dehydrating agent. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from one of the amino groups onto the activated carbonyl carbon. The resulting intermediate then undergoes dehydration, driven by the high temperature and the dehydrating nature of the phosphoric acid, to yield the planar, aromatic acridone ring system. Weaker acids, such as hydrochloric acid, are ineffective in promoting this cyclization.[4]

Experimental Protocol: Synthesis of 9-Acridone [4]

-

To a suitable reaction vessel, add 2,2'-diaminobenzophenone.

-

Carefully add 100% phosphoric acid.

-

Heat the reaction mixture, for instance, in a boiling water bath, for a specified period (e.g., 4 hours).

-

After cooling, the reaction mixture is poured into a large volume of boiling water to precipitate the product.

-

The precipitate is then neutralized, for example, by boiling with a sodium carbonate solution.

-

The solid 9-acridone is collected by filtration, washed thoroughly with water, and dried.

Table 1: Synthesis of 9-Acridone via Acid-Catalyzed Cyclization

| Starting Material | Reagent | Temperature | Time | Yield | Reference |

| 2,2'-Diaminobenzophenone | 100% Phosphoric Acid | Boiling Water Bath | 4 h | High | [4] |

| 3,6-dichloro-2,2'-diaminobenzophenone | 100% Phosphoric Acid | Not Specified | Not Specified | High | [4] |

Methodology 2: Two-Step Synthesis via Ullmann Condensation and Cyclization

A more versatile approach to substituted acridones, which often starts with precursors to 2,2'-diaminobenzophenone, involves a two-step sequence: an initial Ullmann condensation followed by an intramolecular cyclization.

Ullmann Condensation: This copper-catalyzed reaction forms an N-arylanthranilic acid intermediate by coupling a 2-halobenzoic acid with an aniline derivative.[6][7] The choice of a copper catalyst is historical and effective, though modern variations may employ other transition metals.[6]

Intramolecular Cyclization: The resulting N-phenylanthranilic acid is then cyclized under acidic conditions, similar to the direct method described above, to furnish the acridone scaffold.[8]

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation) [9]

-

In a round-bottomed flask, combine the aniline derivative, 2-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

-

Reflux the mixture for 4-5 hours.

-

After completion, remove the excess aniline by steam distillation.

-

To the residual solution containing the potassium salt of N-phenylanthranilic acid, add decolorizing carbon and boil for a few minutes.

-

Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the N-phenylanthranilic acid.

-

Collect the product by filtration, wash with water, and dry.

Experimental Protocol: Cyclization of N-Phenylanthranilic Acid to Acridone [8]

-

Dissolve N-phenylanthranilic acid in concentrated sulfuric acid in a flask.

-

Heat the solution on a boiling water bath for 4 hours.

-

Pour the hot, dark green solution cautiously into boiling water to precipitate the acridone.

-

Boil the mixture for 5 minutes and filter the hot suspension.

-

The crude acridone is purified by boiling with a sodium carbonate solution to remove any unreacted starting material.

-

Collect the purified acridone by filtration, wash with water, and dry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 9-Acridone from 2,2′-diaminobenzophenone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ptfarm.pl [ptfarm.pl]

2,2'-Diaminobenzophenone: A Versatile Scaffold for Advanced Fluorescent Probes

An In-depth Technical Guide

Abstract

2,2'-Diaminobenzophenone (DABP) and its isomers are foundational scaffolds in synthetic chemistry, recognized for their utility in constructing a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] This guide moves beyond its traditional role as a synthetic intermediate to provide an in-depth exploration of its application as a core component in the design of sophisticated fluorescent probes. We will dissect the photophysical properties inherent to the benzophenone structure, elucidate the common "turn-on" fluorescence mechanisms, and present detailed protocols for the practical application of DABP-derived probes in metal ion detection and as derivatizing agents for chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule for developing novel analytical tools.

Introduction to the Benzophenone Core

Benzophenone itself is a well-studied organic compound known for its photochemical properties.[3] The core structure, consisting of two phenyl rings attached to a carbonyl group, provides a rigid, conjugated system that is conducive to fluorescence when appropriately substituted. The introduction of amino groups at the ortho positions, as in 2,2'-Diaminobenzophenone, profoundly influences the molecule's electronic properties and provides reactive handles for further chemical modification.

These amino groups are nucleophilic and can readily react with various electrophiles, most notably aldehydes and ketones, to form Schiff bases (imines).[4][5] This reactivity is the cornerstone of its utility in probe design, allowing for the straightforward synthesis of complex sensor molecules tailored to specific analytes. Derivatives of aminobenzophenones are crucial starting materials for synthesizing pharmaceuticals like the anti-inflammatory agent amfenac and benzodiazepines.[1][2]

Chemical Structure of Diaminobenzophenone Isomers:

-

2,2'-Diaminobenzophenone: Two amino groups, one on each phenyl ring, ortho to the carbonyl bridge.

-

3,4-Diaminobenzophenone: Two amino groups on the same phenyl ring.[6][7]

-

4,4'-Diaminobenzophenone: Two amino groups, one on each phenyl ring, para to the carbonyl bridge.[8]